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Compound of Interest

Compound Name: 7-Bromoquinazolin-4-amine

Cat. No.: B1527819

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous
therapeutic agents, including anticancer and antimicrobial drugs. 7-Bromoquinazolin-4-amine
(CAS 1123169-43-6) is a pivotal intermediate in the synthesis of these complex molecules.[1]
[2][3] Its functional handles—a reactive bromine atom and a nucleophilic amine—allow for
diverse chemical modifications, making it a valuable building block for drug discovery pipelines.

This technical guide provides a comprehensive analysis of the key spectroscopic data used to
identify and confirm the structure of 7-Bromoquinazolin-4-amine. As Senior Application
Scientist, my objective is not merely to present data, but to offer a field-proven perspective on
its interpretation, explaining the causal relationships between molecular structure and spectral
output. This document is designed for researchers, chemists, and drug development
professionals who require a robust understanding of this compound's analytical profile.

Molecular Profile

A foundational step in any analysis is the confirmation of the molecule's basic properties. These
values serve as the primary reference against which all spectroscopic data are validated.
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Property Value Source
Chemical Formula CsHeBrNs [1]
Molecular Weight 224.06 g/mol [1]
Monoisotopic Mass 222.97451 Da [1]
CAS Number 1123169-43-6 [2]

To facilitate the discussion of NMR data, the following standardized numbering scheme for the

quinazoline ring will be used.

Caption: Structure of 7-Bromoquinazolin-4-amine with atom numbering.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the most direct evidence of a compound's molecular weight and

offers insights into its structural stability and fragmentation pathways.

Experimental Protocol: Electrospray lonization (ESI-MS)

o Sample Preparation: A dilute solution of 7-Bromoquinazolin-4-amine (approx. 0.1 mg/mL)

is prepared in a suitable solvent mixture such as methanol:water (1:1 v/v) with 0.1% formic

acid to facilitate protonation.

e Instrumentation: The sample is infused into a high-resolution mass spectrometer (e.g., an

Orbitrap or TOF instrument) equipped with an electrospray ionization (ESI) source operating

in positive ion mode.
e Acquisition Parameters:

lonization Mode: ESI Positive

o

o

Capillary Voltage: 3.5 - 4.5 kv

[¢]

Sheath/Aux Gas: Nitrogen

[¢]

Scan Range: m/z 100 — 500
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» Rationale: ESI is a soft ionization technique that minimizes in-source fragmentation, ensuring
the prominent observation of the protonated molecular ion, [M+H]*. The use of formic acid
creates an acidic environment that promotes the formation of positively charged ions, which
is essential for detection in positive mode.

Data Summary & Interpretation

] Observed m/z .
lon Species Calculated m/z . Interpretation
(Predicted)

Molecular ion with
r+ ) ~ )
[M(7°Br)+H]* 223.9821 223.98 ,
79Br isotope

Molecular ion with 81Br
r)+ ) ~225. _
[M(31Br)+H]* 225.9797 225.98
isotope

Expert Interpretation: The hallmark of a bromine-containing compound in mass spectrometry is
the presence of a doublet for the molecular ion peak.[4] The natural abundance of bromine
isotopes, 7°Br (~50.7%) and 8Br (~49.3%), results in two distinct peaks separated by
approximately 2 m/z units with a nearly 1:1 intensity ratio.[4] For 7-Bromoquinazolin-4-amine,
this signature would be the definitive confirmation of bromine incorporation and the compound's
molecular weight. The observed mass should align precisely with the calculated monoisotopic
mass of the protonated species.

Below is a proposed fragmentation pathway, a logical deduction based on the stable
quinazoline core.

HCN Fragment 1

i m/z = 197/199

MeH

miz = 224/226 [—=Br |
Fragment 2 - HCN | Fragment 3
m/z = 145 m/z =118

Click to download full resolution via product page

Caption: Proposed ESI-MS fragmentation pathway.
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Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups
present in a molecule. The spectrum provides a unique "fingerprint" based on the vibrational
frequencies of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance
(ATR-FTIR)

o Sample Preparation: A small amount of solid 7-Bromoquinazolin-4-amine powder is placed
directly onto the diamond crystal of the ATR accessory.

o Data Acquisition: The anvil is lowered to ensure firm contact between the sample and the
crystal. A background spectrum of the clean, empty crystal is recorded first. The sample
spectrum is then acquired over a range of 4000-400 cm~1.

o Rationale: ATR is the preferred method for solid samples as it requires minimal preparation
and provides high-quality, reproducible spectra. This self-validating system ensures that the
obtained spectrum is solely from the sample, as the background spectrum of the crystal
environment is computationally subtracted.

Data Summary & Interpretation

The following table outlines the expected characteristic absorption bands for 7-
Bromoquinazolin-4-amine based on established spectroscopic data for aromatic amines and
quinazoline systems.[5][6][7]
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Wavenumber ] ] . Functional Group
Intensity Vibration Type .
(cm™) Assignment
Asymmetric &
3450 — 3300 Medium Symmetric N-H Primary Amine (-NHz)
Stretch
3100 — 3000 Medium-Weak Aromatic C-H Stretch Quinazoline Ring
1650 — 1580 Strong N-H Bend (Scissoring)  Primary Amine (-NH2)
Quinazoline Ring
1620 — 1550 Strong C=N and C=C Stretch
System
1500 — 1400 Medium C=C stretch (in-ring) Aromatic Ring
1335 - 1250 Strong Aromatic C-N Stretch Aryl-NH:z
Aromatic C-H Bend Substituted Benzene
900 - 675 Strong )
(out-of-plane) Ring
600 — 500 Weak-Medium C-Br Stretch Bromo-Aryl

Expert Interpretation: The IR spectrum provides several key diagnostic features. The most

telling is the pair of peaks in the 3450-3300 cm~* region, which is a definitive sign of a primary

amine (-NHz2), corresponding to its asymmetric and symmetric stretching modes.[5] This is

complemented by a strong N-H bending absorption around 1620 cm~1. The complex series of

strong bands between 1620 cm~! and 1400 cm~1 is characteristic of the fused aromatic

quinazoline system, arising from the coupled vibrations of C=C and C=N bonds. The strong C-

N stretch near 1300 cm~1 further confirms the aromatic amine structure. Finally, the C-Br

stretch, while often weak, is expected in the low-frequency region of the fingerprint area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a

molecule in solution, providing detailed information about the chemical environment of each

hydrogen and carbon atom.
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Experimental Protocol: 'H and **C NMR

o Sample Preparation: Approximately 5-10 mg of 7-Bromoquinazolin-4-amine is dissolved in
~0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). Tetramethylsilane (TMS) is used as an
internal standard (0O ppm).

 Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

e Acquisition: Standard pulse sequences are used to acquire *H, 13C, and, if necessary, 2D
correlation spectra (e.g., COSY, HSQC) to aid in assignments.

o Rationale: DMSO-ds is chosen as the solvent due to its excellent solubilizing power for polar,
aromatic compounds. Its residual proton signal (~2.50 ppm) and carbon signal (~39.52 ppm)
are well-defined and do not typically interfere with signals from the analyte. The amine
protons are often visible in DMSO-de due to slower exchange rates compared to other
solvents like D20.

'H NMR Data & Interpretation (Predicted)

The following assignments are predicted based on extensive analysis of structurally related
quinazoline derivatives and fundamental NMR principles.[8][9]
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. . Coupling )
Proton (Fig. Predicted 6 o . Interpretati
Multiplicity Constant (J, Integration

1) (ppm) Hz) on

Singlet due to
no adjacent
protons;
deshielded by

two adjacent

H2 8.4-8.6 S - 1H

N atoms.

Doublet due
to ortho
coupling with
H6.

H5 8.2-8.4 d J=9.0 1H Deshielded
by proximity
to the
pyrimidine

ring.

Doublet due
to meta
coupling with
H6.
Deshielded
by Br and

adjacent N

H8 79-8.1 d J=20 1H

atom.

Doublet of
doublets from
ortho

H6 76-7.8 dd J=9.0,20 1H coupling to
H5 and meta
coupling to
H8.

-NH:2 73-7.7 brs - 2H Broad singlet,
exchangeabl
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e with D20.
Position is
concentration

-dependent.

3C NMR Data & Interpretation (Predicted)

Predicted chemical shifts are based on data from analogous structures and established
substituent effects.[8][10][11]

Carbon (Fig. 1) Predicted & (ppm) Interpretation

Attached to the exocyclic
C4 158 - 162 ] ] ]

amine, highly deshielded.

uaternary carbon at the rin

C8a 150 - 153 Q _ Y J

junction.

Deshielded by two adjacent
Cc2 148 - 151 _

nitrogen atoms.

uaternary carbon at the rin

C4da 145 - 148 Q ] Y J

junction.
C6 128 - 131 Aromatic CH.
C5 125-128 Aromatic CH.

Aromatic CH, shifted by
Cc8 120-124 _ ,

adjacent bromine.

Carbon directly attached to
C7 118 - 122 bromine; shift influenced by C-

Br bond.

Integrated Spectroscopic Workflow

The definitive structural confirmation of a molecule like 7-Bromoquinazolin-4-amine is not
achieved by a single technique but by the logical integration of all spectroscopic data. The
workflow below illustrates this principle of convergence.
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Caption: Workflow for integrated spectroscopic structure elucidation.

Conclusion

The spectroscopic profile of 7-Bromoquinazolin-4-amine is distinct and readily interpretable.
Mass spectrometry confirms its molecular weight and the presence of bromine through a
characteristic isotopic doublet. Infrared spectroscopy provides clear evidence of its primary
aromatic amine functionality and the quinazoline core. Finally, NMR spectroscopy, through
predictable chemical shifts and coupling patterns, elucidates the precise arrangement of atoms,
confirming the 7-bromo substitution pattern. Together, these techniques provide a self-
validating system for the unambiguous identification and quality control of this critical synthetic
intermediate, empowering researchers to proceed with confidence in their drug development
endeavors.

References

PubChem. (n.d.). 7-Bromoquinazolin-4-amine. National Center for Biotechnology
Information.

e Synthonix. (n.d.). 7-Bromoquinazolin-4-amine.

e Al-Otaibi, J. S., et al. (2024). Synthesis, Characterization, ADME Study and Anti-proliferative
evaluation against MCF-7 breast cancer cell line of new analog of a 4-aminophenyl
guinazolinone derivative. Al Mustansiriyah Journal of Pharmaceutical Sciences, 23(4).

e The Royal Society of Chemistry. (2014). Synthesis of Quinazolin-4(3H)-ones from 2-
Halobenzonitrile and Amides - Supporting Information.

o Beilstein Journals. (n.d.). Supporting Information Synthesis and cytotoxicity studies of novel
N-arylbenzo[h]quinazolin-2-amines.

e The Royal Society of Chemistry. (n.d.). Supporting Information.

e Taylor & Francis Online. (n.d.). Synthesis and evaluation of the antiproliferative activity of
novel thiazoloquinazolinone kinases inhibitors. Journal of Enzyme Inhibition and Medicinal
Chemistry.

e Semantic Scholar. (n.d.). Syntheses and Structure—Activity Relationships of N-Phenethyl-
Quinazolin-4-yl-Amines as Potent Inhibitors of Cytochrome bd Oxi.

o Google Patents. (2009). Quinazoline derivatives as histamine H4-receptor inhibitors for use
in the treatment of inflammatory disorders.

e CORE. (n.d.). Supporting Information.

e The Royal Society of Chemistry. (n.d.). Copper-catalyzed tandem oxidative synthesis of
guinazolinones from 2-aminobenzonitriles and primary alcohols - Supporting Information.

e The Royal Society of Chemistry. (n.d.). Supporting Information.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1527819?utm_src=pdf-body
https://www.benchchem.com/product/b1527819?utm_src=pdf-body
https://www.benchchem.com/product/b1527819?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1527819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e PubChemlLite. (n.d.). 8-bromoquinazolin-4-amine (C8HE6BIN3).

» University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.

e The Royal Society of Chemistry. (n.d.). Synthesis and characterization of novel hercynite
sulfuric acid and its catalytic applications.

e Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

e UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table.

» Northern lllinois University. (n.d.). Typical IR Absorption Frequencies For Common
Functional Groups.

e PubChem. (n.d.). 4-Aminoquinazoline. National Center for Biotechnology Information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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